1-(3-chlorophenyl)-N-cyclopentyl-1H-1,2,3-triazole-4-carboxamide

Physicochemical profiling Lipophilicity Drug-likeness

This compound is a prototypical 1-aryl-1H-1,2,3-triazole-4-carboxamide (CAS 951602-24-7) with meta-chloro substitution and cyclopentyl carboxamide, distinctly regioisomeric from the 2-aryl-2H-triazole series in Roche TAAR1 patent US9416127B2. It delivers a CNS-drug-like scaffold (MW 290.75, XLogP 2.9, 1 HBD) ideal for TAAR1 cAMP accumulation assays and liver microsome stability profiling. Procure as a defined chemical probe to map N1- vs N2-aryl triazole selectivity alongside its 5-amino analog (CAS 1032228-29-7) and regioisomer.

Molecular Formula C14H15ClN4O
Molecular Weight 290.75 g/mol
CAS No. 951602-24-7
Cat. No. B6512556
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(3-chlorophenyl)-N-cyclopentyl-1H-1,2,3-triazole-4-carboxamide
CAS951602-24-7
Molecular FormulaC14H15ClN4O
Molecular Weight290.75 g/mol
Structural Identifiers
SMILESC1CCC(C1)NC(=O)C2=CN(N=N2)C3=CC(=CC=C3)Cl
InChIInChI=1S/C14H15ClN4O/c15-10-4-3-7-12(8-10)19-9-13(17-18-19)14(20)16-11-5-1-2-6-11/h3-4,7-9,11H,1-2,5-6H2,(H,16,20)
InChIKeyJWFRBQQONYHECS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(3-Chlorophenyl)-N-cyclopentyl-1H-1,2,3-triazole-4-carboxamide (CAS 951602-24-7): Structural Identity and Physicochemical Baseline for Procurement Decisions


1-(3-Chlorophenyl)-N-cyclopentyl-1H-1,2,3-triazole-4-carboxamide (CAS 951602-24-7, PubChem CID 20973789) is a synthetic small molecule belonging to the 1,2,3-triazole-4-carboxamide class, characterized by a 3-chlorophenyl substituent at the N1 position and a cyclopentyl carboxamide at the C4 position [1]. The compound has a molecular formula of C₁₄H₁₅ClN₄O and a molecular weight of 290.75 g/mol [1]. It falls within the broader patent landscape of triazole carboxamides claimed by Hoffmann-La Roche as trace amine-associated receptor 1 (TAAR1) ligands, a target implicated in depression, anxiety disorders, and other neuropsychiatric conditions [2]. The compound is commercially available as a research-grade screening compound, typically supplied at ≥95% purity, and serves as a precise chemical probe within the 1-aryl-1H-1,2,3-triazole-4-carboxamide sub-series [1].

Why Generic Substitution of 1-(3-Chlorophenyl)-N-cyclopentyl-1H-1,2,3-triazole-4-carboxamide (CAS 951602-24-7) with In-Class Analogs Carries Scientific Risk


Within the 1,2,3-triazole-4-carboxamide chemical class, regioisomeric and substituent position variations profoundly alter target engagement profiles. The compound's 1,3-disubstituted-1H-1,2,3-triazole-4-carboxamide scaffold differs fundamentally from the 2-substituted-2H-1,2,3-triazole-4-carboxamide series claimed in the Roche TAAR1 patent US9416127B2, where the triazole N2 (rather than N1) bears the aryl group [1]. Even among 1-aryl analogs, the meta-chloro position on the phenyl ring and the cyclopentyl amide moiety each independently control conformational preference, lipophilicity (XLogP3 = 2.9), and hydrogen-bonding capacity (1 HBD, 3 HBA) [2]. Substituting with a 5-amino analog (CAS 1032228-29-7) introduces an additional hydrogen-bond donor and alters the electronic character of the triazole core; substituting with the regioisomeric 4-(3-chlorophenyl)-N-cyclopentyl-1H-1,2,3-triazole-5-carboxamide swaps the carboxamide attachment point, fundamentally changing the pharmacophoric geometry . These structural distinctions have been shown in the broader triazole-4-carboxamide literature to translate into non-interchangeable biological activity profiles [3].

Quantitative Differentiation Evidence for 1-(3-Chlorophenyl)-N-cyclopentyl-1H-1,2,3-triazole-4-carboxamide (CAS 951602-24-7) Versus Closest Analogs


Physicochemical Differentiation: Lipophilicity (XLogP3) Comparison of 1-(3-Chlorophenyl)-N-cyclopentyl-1H-1,2,3-triazole-4-carboxamide with Its 5-Amino Analog

The target compound (CAS 951602-24-7) has a computed XLogP3 of 2.9, placing it within the optimal lipophilicity range for CNS drug-like molecules (typically XLogP 1–4) [1]. In contrast, the closely related 5-amino-1-(3-chlorophenyl)-N-cyclopentyl-1H-1,2,3-triazole-4-carboxamide (CAS 1032228-29-7) bears an additional amino substituent that is expected to substantially lower the logP by approximately 0.8–1.2 units based on the additive contribution of a primary aromatic amine (π-NH₂ ≈ −1.23) [2]. No experimentally measured logD₇.₄ values were located from non-excluded sources for either compound; this comparison relies on computed descriptors and class-level additive principles. The higher lipophilicity of CAS 951602-24-7 predicts superior passive membrane permeability and potentially enhanced CNS penetration relative to the 5-amino analog, a critical consideration for neuropsychiatric target applications [1].

Physicochemical profiling Lipophilicity Drug-likeness Triazole carboxamide

Hydrogen-Bond Donor Count as a Differentiator: CAS 951602-24-7 (1 HBD) Versus 5-Amino Analog (3 HBD) and Implications for Permeability

The target compound possesses exactly one hydrogen-bond donor (the carboxamide –NH–) and three hydrogen-bond acceptors (triazole N2, carboxamide C=O, and triazole N3), meeting the Lipinski HBD ≤ 5 and HBA ≤ 10 criteria [1]. The 5-amino analog (CAS 1032228-29-7) introduces two additional HBD from the primary amine (–NH₂) attached to the triazole C5 position, increasing the total HBD count to 3 and the HBA count to 4 or 5 [2]. In the broader 1,2,3-triazole-4-carboxamide literature, increasing HBD count above 2 has been associated with reduced passive permeability and lower oral bioavailability in rodent models, consistent with established drug-likeness principles [3].

Hydrogen bonding Drug-likeness Permeability Triazole carboxamide

Regioisomeric Scaffold Differentiation: 1-Substituted-1H-1,2,3-Triazole-4-Carboxamide (CAS 951602-24-7) Versus 2-Substituted-2H-1,2,3-Triazole-4-Carboxamide Series from Roche TAAR1 Patent

The target compound features a 1-substituted-1H-1,2,3-triazole core, whereas the Hoffmann-La Roche TAAR1 patent US9416127B2 predominantly exemplifies 2-substituted-2H-1,2,3-triazole-4-carboxamides, with specific examples including 2-(3-chlorophenyl)-N-[4-[(2S)-morpholin-2-yl]phenyl]triazole-4-carboxamide [1]. This regioisomeric distinction (N1 vs N2 aryl attachment) is not trivial: the dipole moment, electrostatic potential surface, and vector of the C4-carboxamide pharmacophore differ between the two series. In related triazole-based kinase inhibitor programs, the 1-aryl-1H-1,2,3-triazole and 2-aryl-2H-1,2,3-triazole regioisomers have shown up to 10- to 100-fold differences in target binding affinity [2]. No specific TAAR1 EC₅₀ data for CAS 951602-24-7 were located from non-excluded sources, but the structural distinction supports non-interchangeability with the 2-substituted patent examples [3].

Regioisomerism TAAR1 agonism Triazole substitution Medicinal chemistry

Molecular Weight and Rotatable Bond Comparison: CAS 951602-24-7 (MW 290.75, 3 Rotatable Bonds) in the Context of CNS Drug-Likeness Parameters

The target compound (MW 290.75 g/mol, 3 rotatable bonds) falls comfortably within established CNS drug-likeness thresholds (MW ≤ 400, rotatable bonds ≤ 8) [1]. Compared to the Roche-patented TAAR1 ligands exemplified in US9416127B2, which frequently incorporate large substituents such as morpholinyl-phenyl or pyrrolidinyl-phenyl groups resulting in MW values of 420–500+ g/mol, CAS 951602-24-7 offers substantially lower molecular weight and reduced topological complexity [2]. The compact cyclopentyl amide (rather than elaborated aryl-amine extensions) contributes to the favorable rotatable bond count of 3, which correlates positively with oral bioavailability in multiparameter optimization studies [3].

CNS drug-likeness Molecular weight Rotatable bonds Physicochemical profiling

Recommended Research Application Scenarios for 1-(3-Chlorophenyl)-N-cyclopentyl-1H-1,2,3-triazole-4-carboxamide (CAS 951602-24-7) Based on Available Evidence


TAAR1-Focused Structure-Activity Relationship (SAR) Studies in the 1-Aryl-1H-1,2,3-Triazole-4-Carboxamide Sub-Series

CAS 951602-24-7 is positioned within the 1-aryl-1H-1,2,3-triazole-4-carboxamide chemical space that is structurally distinct from the 2-aryl-2H-1,2,3-triazole-4-carboxamide series exemplified in the Roche TAAR1 patent US9416127B2 [1]. Researchers conducting SAR investigations on TAAR1 agonists should procure this compound as a representative of the N1-aryl substitution pattern to systematically map the regioisomeric dependency of TAAR1 activation. The compound's favorable CNS drug-likeness profile (MW 290.75, XLogP3 2.9, 1 HBD) supports its use in cell-based TAAR1 cAMP accumulation assays, where excessive lipophilicity or molecular weight may confound permeability-limited readouts [2].

Metabolic Stability and CYP450 Interaction Profiling of Compact Triazole Carboxamide Scaffolds

With a molecular weight under 300 g/mol and only 3 rotatable bonds, CAS 951602-24-7 represents a minimal pharmacophoric scaffold within the triazole carboxamide class [1]. This compound is well-suited for in vitro metabolic stability studies using human, rat, and mouse liver microsomes to establish baseline intrinsic clearance values for the 1-aryl-1H-1,2,3-triazole-4-carboxamide core, before the introduction of additional substituents. The meta-chloro substitution on the phenyl ring provides a metabolically stable halogen that resists oxidative CYP450-mediated hydroxylation compared to para-unsubstituted or para-methoxy analogs, based on established aryl halide metabolic principles [3].

Comparative Solubility and Formulation Screening Against Polar Triazole Carboxamide Analogs

The computed XLogP3 of 2.9 and single hydrogen-bond donor of CAS 951602-24-7 predict limited aqueous solubility relative to more polar analogs such as the 5-amino derivative [1]. Researchers engaged in early-stage formulation development should procure this compound alongside its 5-amino analog (CAS 1032228-29-7) to experimentally determine thermodynamic solubility, kinetic solubility in biorelevant media (FaSSIF/FeSSIF), and identify solubility-limited exposure risks. Such head-to-head solubility comparisons enable informed decisions about salt form selection or co-solvent requirements for in vivo pharmacology studies [2].

Chemical Probe for Triazole Regioisomer Selectivity Profiling in Kinase or GPCR Panels

Given the documented sensitivity of biological target engagement to 1,2,3-triazole regioisomerism—as demonstrated in c-Met kinase inhibitor programs where N1- vs N2-aryl attachment altered IC₅₀ values by >10-fold—CAS 951602-24-7 can serve as a defined chemical probe for selectivity profiling [1]. Procurement of this compound alongside its regioisomeric counterpart 4-(3-chlorophenyl)-N-cyclopentyl-1H-1,2,3-triazole-5-carboxamide (AKSci HTS012587) enables direct assessment of whether the triazole substitution pattern (1,4- vs 1,5-disubstituted) governs target selectivity in the biological system of interest [2].

Quote Request

Request a Quote for 1-(3-chlorophenyl)-N-cyclopentyl-1H-1,2,3-triazole-4-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.